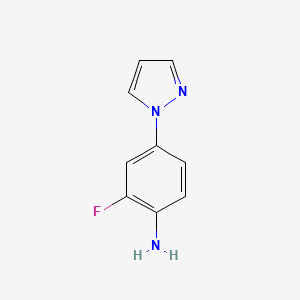

2-Fluoro-4-(1h-pyrazol-1-yl)aniline

Description

2-Fluoro-4-(1H-pyrazol-1-yl)aniline is a fluorinated aromatic amine featuring a pyrazole substituent at the para position relative to the amino group and a fluorine atom at the ortho position. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the pyrazole moiety, which can modulate reactivity, solubility, and binding affinity.

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

2-fluoro-4-pyrazol-1-ylaniline |

InChI |

InChI=1S/C9H8FN3/c10-8-6-7(2-3-9(8)11)13-5-1-4-12-13/h1-6H,11H2 |

InChI Key |

GKCUQHZHHMDPMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline (CAS 1014020-15-5):

The nitro group at the 2-position introduces strong electron-withdrawing effects, significantly reducing the electron density of the aromatic ring compared to the fluorine-substituted target compound. This alters reactivity in electrophilic substitution reactions and may reduce stability under reducing conditions . - 2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1):

The methyl group at the 2-position provides steric hindrance and mild electron-donating effects, which contrast with the electron-withdrawing fluorine in the target compound. This substitution pattern may influence solubility and crystallization behavior .

Thermodynamic and Reactivity Profiles

DFT studies on related compounds (e.g., 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline) using the MN15L functional and def2-TZVP basis set reveal that substituents on the pyrazole ring significantly affect Gibbs free energy and enthalpy. For instance:

- Methyl or trifluoromethyl groups on pyrazole increase steric bulk, raising activation barriers for reactions involving the aniline amino group .

- Fluorine substituents on the aromatic ring lower the pKa of the amino group due to electron withdrawal, enhancing nucleophilicity in specific reaction conditions .

Purity and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.